Ethyl 2-ethylidene-3-oxohept-6-ynoate
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Overview
Description
Ethyl 2-ethylidene-3-oxohept-6-ynoate is an organic compound with the molecular formula C10H12O3. It is a member of the ester family, characterized by the presence of an ester functional group (-COO-) in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethylidene-3-oxohept-6-ynoate typically involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxohept-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted esters or other derivatives.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxohept-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethylidene-3-oxohept-6-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, hydrolysis, and conjugation with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxohept-6-ynoate: Similar in structure but lacks the ethylidene group.
Methyl 3-oxohept-6-ynoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 2-cyanoacrylate: Another ester with different functional groups.
Uniqueness
Ethyl 2-ethylidene-3-oxohept-6-ynoate is unique due to the presence of both an ethylidene group and a triple bond in its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
918150-69-3 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxohept-6-ynoate |
InChI |
InChI=1S/C11H14O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h1,5H,6-8H2,2-3H3 |
InChI Key |
ZLWVBKICGRXDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCC#C |
Origin of Product |
United States |
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